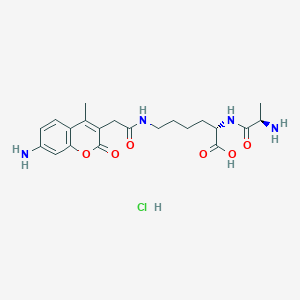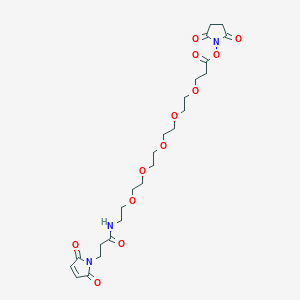![molecular formula C17H16N3NaO6S2 B8087116 sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8087116.png)
sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by α-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of guest compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclodextrins are synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase). The process involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed using α-amylase.
Cyclization: The liquefied starch is treated with CGTase, which catalyzes the formation of cyclodextrins.
Separation and Purification: The resulting mixture contains α-, β-, and γ-cyclodextrins, which are separated using techniques such as crystallization, chromatography, or membrane filtration.
Industrial Production Methods
Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often involving continuous production systems. Key steps include:
Starch Source: High-quality starch from sources like corn, potato, or tapioca is used.
Enzyme Treatment: CGTase is added to the starch slurry under controlled conditions of pH, temperature, and enzyme concentration.
Product Recovery: Cyclodextrins are recovered through crystallization, followed by washing and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions involve replacing hydroxyl groups with other functional groups, such as methyl, hydroxypropyl, or sulfobutyl groups.
Common Reagents and Conditions
Oxidation: Sodium periodate or TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) is used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride is used in aqueous or alcoholic solutions.
Substitution: Reagents like methyl iodide, propylene oxide, or butane sultone are used under alkaline conditions.
Major Products Formed
Oxidation: Carboxylated or aldehyde-functionalized cyclodextrins.
Reduction: Reduced cyclodextrins with modified hydroxyl groups.
Substitution: Methylated, hydroxypropylated, or sulfobutylated cyclodextrins.
Aplicaciones Científicas De Investigación
Cyclodextrins have a wide range of applications in scientific research:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds. They are also used in catalysis and as chiral selectors in chromatography.
Biology: Employed in drug delivery systems to improve the bioavailability and controlled release of pharmaceuticals. They are also used in protein stabilization and enzyme immobilization.
Medicine: Cyclodextrins are used in formulations to enhance the solubility of poorly soluble drugs, reduce drug toxicity, and improve drug stability. They are also used in the development of diagnostic agents.
Industry: Used in the food industry as flavor carriers, in the cosmetic industry for fragrance stabilization, and in the textile industry for dye solubilization.
Mecanismo De Acción
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins can encapsulate hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This inclusion complexation enhances the solubility, stability, and bioavailability of guest molecules. The molecular targets and pathways involved include:
Hydrophobic Interactions: The guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.
Hydrogen Bonding: The hydroxyl groups on the cyclodextrin can form hydrogen bonds with the guest molecule.
Van der Waals Forces: Non-covalent interactions between the cyclodextrin and guest molecule contribute to complex stability.
Comparación Con Compuestos Similares
Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:
Calixarenes: Cyclic oligomers of phenol formaldehyde that also form inclusion complexes but have different structural properties.
Cucurbiturils: Cyclic oligomers of glycoluril that form inclusion complexes with a different cavity size and shape.
Crown Ethers: Cyclic compounds with ether linkages that can encapsulate metal ions but have different solubility properties.
Cyclodextrins are unique in their ability to enhance the solubility and stability of a wide range of guest molecules, making them versatile tools in various scientific and industrial applications.
Propiedades
IUPAC Name |
sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOUKPOQQEQSX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N3NaO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B8087086.png)




![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8087133.png)

